5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
Description
5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a para-chlorophenyl group at position 3. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and bioisosteric properties, making it a key scaffold in medicinal chemistry . This compound has been synthesized via coupling reactions involving halogenated intermediates, such as 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole, under conditions optimized for yield and purity . Its structural features contribute to applications in drug discovery, particularly as enzyme inhibitors (e.g., BioA transaminase) and anticancer agents .
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGIPJXADDXHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523936 | |
| Record name | 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89804-65-9 | |
| Record name | 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoic acid with methanol in the presence of concentrated sulfuric acid to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination, followed by cyclization to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxadiazole derivatives with altered electronic properties.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of 1,2,4-oxadiazoles, including 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole, as anticancer agents. The compound has been evaluated against various cancer cell lines, demonstrating promising antiproliferative effects.
Case Study:
A study by Maftei et al. synthesized several derivatives of 1,2,4-oxadiazoles and evaluated their anticancer properties against multiple cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT-116 | X.XX | |
| Derivative A | MCF-7 | 0.48 | |
| Derivative B | WiDr | 4.5 |
Antimicrobial Activity
The oxadiazole derivatives have also shown significant antimicrobial properties. The structure of this compound may contribute to its effectiveness against various pathogens.
Case Study:
Research indicates that certain oxadiazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups enhances the antimicrobial efficacy of these compounds .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of oxadiazoles make them suitable for applications in OLED technology. The incorporation of this compound into organic layers can enhance the performance and efficiency of OLEDs.
Case Study:
A study demonstrated that oxadiazole-based compounds serve as effective host materials in blue phosphorescent OLEDs due to their high thermal stability and good charge transport properties .
Table 2: Properties of Oxadiazole-Based OLED Materials
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various straightforward methods that yield high purity and yield. The structural modifications can lead to enhanced biological activities.
Synthetic Routes
Recent advancements in synthetic methodologies have improved the efficiency and sustainability of producing oxadiazoles. A greener approach utilizing acetone/water as solvents has been reported .
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Positional Isomers and Substitution Effects
- 5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole : The meta-chloro isomer exhibits distinct physicochemical properties due to altered electronic effects. For example, excited-state acidity studies show that the position of the chloro substituent significantly impacts tautomerism and fluorescence behavior in oxadiazoles .
- 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole : The chloromethyl group at position 5 enhances electrophilicity, enabling nucleophilic substitution reactions for further derivatization (e.g., in synthesizing fused heterocycles) .
Methyl Group Variations
- 2-Methyl-1,2,4-oxadiazole and 5-Methyl-1,2,4-oxadiazole : These isomers demonstrate reduced affinity for muscarinic receptors compared to the 3-methyl derivative, highlighting the importance of methyl positioning for receptor interactions .
- 3-Trifluoromethyl-1,2,4-oxadiazole Derivatives : Substituting methyl with trifluoromethyl groups increases lipophilicity and metabolic resistance, as seen in pyrazole-based modulators with enhanced pharmacokinetic profiles .
Functionalized Oxadiazoles
- Triaryl-Substituted Oxadiazoles : Compounds like 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole (Compound A) exhibit potent anticancer activity but higher cardiotoxicity due to apoptosis induction in cardiomyocytes . In contrast, 5-(4-chlorophenyl)-3-methyl-1,2,4-oxadiazole shows lower cardiotoxic risk in preclinical models .
- Fused Heterocycles : Derivatives such as 6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole-3-amine (Compound 5) demonstrate enhanced antimicrobial activity compared to the parent oxadiazole, attributed to the triazole moiety’s hydrogen-bonding capacity .
Anticancer Activity
Enzyme Inhibition
- BioA Transaminase Inhibition : this compound derivatives show moderate inhibition (IC50 ~10 μM), outperforming furan or oxazole analogs but underperforming compared to trifluoromethylated pyrazoles .
- COX-2 Inhibition : Triaryl oxadiazoles (e.g., Compound B) exhibit COX-2 binding but lack selectivity, whereas this compound avoids COX-2 interaction, reducing inflammation-related side effects .
Biological Activity
5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The compound's effectiveness is often measured by its IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 8.25 | Cell cycle arrest in G2/M phase |
| A-549 (Lung Cancer) | 12.15 | Mitochondrial membrane potential disruption |
| HT-29 (Colon Cancer) | 9.56 | Activation of p53 signaling pathway |
The compound has shown promising results in inducing apoptosis in cancer cells through various pathways, including mitochondrial-mediated mechanisms and p53 pathway activation .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase-3 and influencing the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2 .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .
- Mitochondrial Dysfunction : The disruption of mitochondrial membrane potential leads to increased reactive oxygen species (ROS), contributing to cell death .
Case Studies
Several studies have explored the effects of this compound on different cancer types:
- Study on Breast Cancer : A study reported that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value of 10.38 µM. Flow cytometry analysis revealed that it induced apoptosis in a dose-dependent manner .
- Lung Cancer Research : In A-549 cells, the compound exhibited an IC50 value of 12.15 µM and was found to disrupt mitochondrial function, leading to increased apoptosis rates .
Broader Biological Activities
Beyond its anticancer properties, derivatives of 1,2,4-oxadiazoles including 5-(4-Chlorophenyl)-3-methyl have been noted for their antibacterial and antifungal activities:
Table 2: Biological Activities Beyond Anticancer Effects
| Activity Type | Target Organism/Cell Line | EC50/IC50 (µg/mL or µM) |
|---|---|---|
| Antibacterial | Xanthomonas oryzae | 19.44 |
| Antifungal | Rhizoctonia solani | EC50 = 24.14 |
These findings highlight the versatility of oxadiazole derivatives in drug discovery and development.
Q & A
Q. What are the common synthetic routes for 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole?
The compound is typically synthesized via cyclization reactions. A prevalent method involves the reaction of amidoximes with acyl chlorides or anhydrides. For example, the Vilsmeier–Haack reaction (using POCl₃ and DMF) can form oxadiazole rings by dehydrating intermediate amidoximes . Another approach uses nitrile oxides and nitrilimines in 1,3-dipolar cycloadditions, which are efficient for introducing substituents like the 4-chlorophenyl group. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like 1,3,4-oxadiazole isomers.
Q. How can the purity and identity of this compound be verified?
Analytical techniques include:
- HPLC/LC-MS : To assess purity (>95% is standard for research-grade material) and detect impurities .
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure. Key signals include the methyl group (δ ~2.5 ppm in ¹H NMR) and the oxadiazole ring carbons (δ ~165–170 ppm in ¹³C NMR) .
- Elemental Analysis : Matches experimental C, H, N, and Cl percentages with theoretical values (e.g., C₉H₇ClN₂O requires C 53.35%, H 3.49%) .
Advanced Research Questions
Q. How can structural ambiguities in derivatives of this compound be resolved?
Single-crystal X-ray diffraction is the gold standard for resolving structural ambiguities. For instance, Acta Crystallographica studies reveal that hydrogen bonding (e.g., N–H⋯N interactions) and π-stacking in the crystal lattice can influence molecular conformation . Pairing crystallography with DFT calculations (e.g., Gaussian software) helps validate bond lengths and angles. Discrepancies between experimental and computed data may indicate polymorphism or solvent effects.
Q. What strategies are effective in analyzing contradictory spectral data for oxadiazole derivatives?
Contradictions in spectral data (e.g., unexpected NOEs in NMR or fragmentation patterns in MS) often arise from tautomerism or dynamic processes. Solutions include:
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?
SAR studies require systematic modification of substituents:
- Replace the 4-chlorophenyl group with electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups to assess electronic effects .
- Modify the methyl group at position 3 to bulkier alkyl chains to probe steric influences.
- Use in silico docking (e.g., AutoDock Vina) to predict binding affinities toward targets like kinase enzymes or GPCRs, followed by in vitro validation .
Q. What methods are used to study the compound’s stability under varying conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures.
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- HPLC monitoring : Tracks degradation products over time.
Experimental Design & Data Analysis
Q. How to design a kinetic study for the synthesis of this compound?
- Variable-time sampling : Collect aliquots at intervals and quench reactions (e.g., with ice) to analyze intermediate formation via HPLC .
- Arrhenius plot : Measure rate constants at different temperatures to calculate activation energy.
- Isotopic labeling : Use ¹⁵N-labeled reagents to trace reaction pathways via MS/MS .
Q. How to address low yields in large-scale syntheses of this compound?
Low yields may stem from poor solubility or side reactions. Mitigation strategies:
- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance reagent solubility.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Flow chemistry : Improves heat/mass transfer and reduces byproducts .
Safety & Handling
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential dust formation .
- Storage : In airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis .
Interdisciplinary Applications
Q. How can this compound be integrated into materials science research?
Its rigid aromatic structure makes it suitable for:
- Luminescent materials : Coordinate with lanthanides (e.g., Eu³⁺) for OLED applications.
- Polymer additives : Enhance thermal stability in polyesters or polyamides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
